Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate
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Overview
Description
Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often associated with pleasant fragrances and flavors. This particular compound features a cyclopentenone ring, a hydroxy group, and a heptenoate chain, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions typically include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of solid acid catalysts can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate: An isomer with a different configuration around the double bond.
Ethyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate: An ester with an ethyl group instead of a methyl group.
Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hex-5-enoate: A compound with a shorter carbon chain.
Uniqueness
Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate, commonly referred to as methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate, is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
- Chemical Formula : C₁₃H₂₀O₄
- Molecular Weight : 240.296 g/mol
- CAS Number : 40098-26-8
- Density : 1.1 g/cm³
- Boiling Point : Approximately 378.4 °C
Structural Representation
The structural formula can be represented as follows:
Methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate exhibits various biological activities primarily attributed to its structural features that allow interaction with specific biological targets:
- PPAR Activation : Research indicates that compounds with similar structures can act as ligands for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis .
- Anti-inflammatory Properties : Certain derivatives have shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like obesity and diabetes .
Therapeutic Applications
Research has suggested several potential applications for methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate:
- Anti-diabetic Agents : Due to its interaction with PPARs, it may help improve insulin sensitivity and reduce hyperglycemia .
- Anti-obesity Treatments : Its ability to influence metabolic pathways could be beneficial in managing obesity-related disorders .
Case Studies and Research Findings
Several studies have investigated the biological effects of methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate and its analogs:
Properties
IUPAC Name |
methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMDQIVLAQDJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1=CC(CC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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